Eichlerianic acid

Description

This compound is a natural product found in Cabralea canjerana, Aglaia elaeagnoidea, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

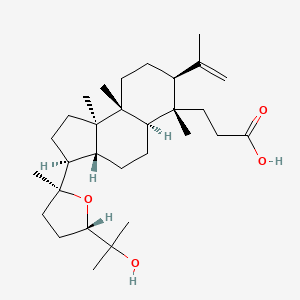

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBGKWZSOPPDSD-ZFQFSHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098817 | |

| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56421-13-7 | |

| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Characterization of Eichlerianic Acid: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid, a dammarane-type triterpenoid, represents a unique molecular scaffold that has garnered interest within the scientific community. This technical guide provides an in-depth historical account of its discovery, initial isolation, and structural elucidation. The following sections detail the original experimental protocols, present key quantitative data, and visualize the foundational scientific workflows that led to the characterization of this natural product.

The Genesis of Discovery: From Brazilian Flora to Purified Compound

This compound was first isolated from the wood of Cabralea eichleriana, a tree belonging to the Meliaceae family and native to Brazil. A seminal 1975 study by M. M. Rao and colleagues, published in Tetrahedron, documented the first-ever isolation and characterization of this compound, which they named in honor of the plant's species name.[1][2] This pioneering work laid the groundwork for all subsequent research on this molecule.

Experimental Protocols: The Path to Isolation and Purification

The original researchers employed a meticulous multi-step process to extract and purify this compound from its natural source. The general workflow, as inferred from the initial and subsequent publications, is outlined below.

Extraction and Initial Fractionation

The dried and powdered wood of Cabralea eichleriana was subjected to exhaustive extraction with an organic solvent, likely a non-polar solvent such as hexane or ether, followed by a more polar solvent like ethanol or methanol, to ensure a broad range of compounds were extracted. The resulting crude extract was then partitioned between different immiscible solvents of increasing polarity to achieve an initial separation of compounds based on their polarity.

Chromatographic Separation

The fraction containing the triterpenoids was then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, was employed. This allowed for the separation of the complex mixture into fractions with decreasing polarity. This compound, along with other dammarane triterpenoids, was collected in specific fractions.

Purification

The fractions containing this compound were further purified using techniques such as preparative Thin Layer Chromatography (TLC) or repeated column chromatography with finer-grade silica gel and optimized solvent systems. The purity of the isolated compound was likely assessed by TLC, monitoring for a single spot under various visualization techniques.

A generalized workflow for the isolation and purification of this compound is depicted in the following diagram:

Structural Elucidation: Unraveling the Molecular Architecture

The determination of the chemical structure of this compound was a significant achievement, relying on the spectroscopic techniques of the time. The logical process of structure elucidation is illustrated below.

The structure was primarily deduced through a combination of Mass Spectrometry (MS) to determine the molecular weight and formula, Infrared (IR) spectroscopy to identify key functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon and proton framework of the molecule.

Quantitative Data

The original and subsequent publications provide key quantitative data for this compound, which are summarized in the table below for easy reference and comparison.

| Property | Reported Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| CAS Number | 56421-13-7 |

Spectroscopic Data

The structural assignment of this compound was heavily reliant on its spectroscopic signatures. Below is a summary of the expected and reported spectroscopic data.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations and Interpretations |

| Infrared (IR) | - Broad absorption band around 3400-2500 cm⁻¹ indicative of the O-H stretching of a carboxylic acid.- Sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid group.- Absorptions in the 2960-2850 cm⁻¹ region due to C-H stretching of methyl and methylene groups. |

| ¹H-NMR | - Multiple signals in the upfield region (δ 0.7-1.5 ppm) corresponding to the numerous methyl groups of the triterpenoid core.- Signals for protons on carbons bearing hydroxyl groups or adjacent to the carboxylic acid.- A downfield signal for the acidic proton of the carboxylic acid, which is exchangeable with D₂O. |

| ¹³C-NMR | - A signal in the downfield region (δ > 170 ppm) for the carbonyl carbon of the carboxylic acid.- Signals for carbons attached to oxygen (hydroxyl groups).- A multitude of signals in the upfield region corresponding to the 30 carbons of the dammarane skeleton. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns for dammarane-type triterpenoids, including loss of water and fragmentation of the side chain. |

Biological Activity

While the initial discovery papers focused on the chemical characterization of this compound, subsequent research on dammarane-type triterpenoids has revealed a wide range of biological activities. These include anti-inflammatory, anti-cancer, and antiviral properties.[3][4][5] The specific biological activities of this compound, however, remain a less explored area, presenting opportunities for future research. No specific signaling pathways were investigated in the early studies of this compound.

Conclusion

The discovery of this compound from Cabralea eichleriana in 1975 was a notable contribution to the field of natural product chemistry. The meticulous work of Rao and his colleagues in isolating and elucidating its structure using the analytical techniques of the era provided a foundation for further investigation into this and related dammarane triterpenoids. This technical guide has aimed to consolidate the historical data and present it in a clear and accessible format for the modern researcher, highlighting the enduring importance of foundational chemical discoveries.

References

Unveiling Eichlerianic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid, a naturally occurring tetranortriterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and isolation, and a summary of its known biological activities. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies involved. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a specialized metabolite belonging to the limonoid class of tetranortriterpenoids, predominantly found in plants of the Meliaceae family. Its complex chemical structure has intrigued chemists, while its biological activities are beginning to be explored by pharmacologists. This guide aims to consolidate the current knowledge on this compound, with a focus on its natural origins and the methodologies required for its isolation and characterization.

Natural Sources of this compound

To date, this compound has been identified and isolated from two primary botanical sources:

-

Dysoxylum lenticellatum : A plant species belonging to the Meliaceae family. The twigs of this plant have been scientifically verified as a source of this compound.[1]

-

Cabralea eichleriana : Also a member of the Meliaceae family, this plant is another confirmed natural source of this compound and other related limonoids.[2]

The concentration and purity of this compound may vary depending on the specific plant part, geographical location, and time of harvest.

Extraction and Isolation Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. Below are detailed experimental protocols derived from scientific literature.

Isolation from Dysoxylum lenticellatum Twigs

The following protocol is based on the methodology described by Qi S. H., et al. (2003).[1]

3.1.1. Experimental Workflow

Caption: Isolation workflow for this compound from Dysoxylum lenticellatum.

3.1.2. Detailed Methodology

-

Plant Material Preparation: The twigs of Dysoxylum lenticellatum are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with chloroform. The chloroform-soluble fraction, which contains the tetranortriterpenoids, is collected.

-

Column Chromatography (Silica Gel): The chloroform-soluble fraction is subjected to column chromatography on a silica gel (200-300 mesh) column. The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a GF254 plate. Fractions with similar TLC profiles are combined.

-

Further Chromatographic Purification: The fractions containing this compound are subjected to repeated column chromatography using silica gel and Sephadex LH-20 to remove impurities.

-

Preparative TLC: Final purification is achieved by preparative TLC to yield pure this compound.

General Protocol for Tetranortriterpenoid Isolation from Cabralea eichleriana Seeds

While a specific protocol for the isolation of this compound from Cabralea eichleriana is not detailed in the readily available literature, a general methodology for the isolation of tetranortriterpenoids from the seeds of this plant can be inferred from related studies.

3.2.1. Experimental Workflow

References

Technical Guide: Isolation and Characterization of Eichlerianic Acid from Aglaia Species

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the isolation and characterization of Eichlerianic acid, a dammarane triterpene, from various species of the genus Aglaia. While the definitive first isolation is not pinpointed to a single publication, this guide synthesizes methodologies and data from several key studies that have successfully identified and characterized this compound.

Introduction to this compound and Aglaia Species

The genus Aglaia, belonging to the Meliaceae family, is a rich source of diverse and bioactive secondary metabolites.[1] Among these are the well-known flavaglines, which possess potent anti-cancer and insecticidal properties.[1] In addition to these, Aglaia species are also known to produce a variety of triterpenoids, including those with a dammarane skeleton. This compound is one such dammarane triterpene that has been isolated from several Aglaia species, including Aglaia lanuginose, Aglaia foveolata, and Aglaia crassinervia.[2][3][4] This guide details the common procedures for its extraction, purification, and structural elucidation.

Experimental Protocols: Isolation of this compound

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of this compound from Aglaia species.[2][3]

2.1. Plant Material Collection and Preparation

-

Plant Part: The bark of Aglaia species is commonly used for the isolation of this compound.[2][4]

-

Preparation: The collected plant material is air-dried and then ground into a fine powder to increase the surface area for efficient extraction.

2.2. Extraction

-

The powdered plant material is subjected to maceration with an organic solvent. A common solvent system is 70% ethanol.[3]

-

The extraction is typically carried out at room temperature for a period of 3 days, with the solvent being periodically agitated.

-

The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.3. Fractionation

-

The crude extract is suspended in a mixture of water and methanol (e.g., 7:3 v/v).[3]

-

This aqueous suspension is then subjected to liquid-liquid partitioning with solvents of increasing polarity. A typical sequence includes n-hexane, ethyl acetate, and n-butanol.[3] this compound, being a moderately polar compound, is often found in the ethyl acetate or dichloromethane fractions.[2]

2.4. Chromatographic Purification

-

Column Chromatography (CC): The fraction containing this compound (e.g., the dichloromethane or ethyl acetate fraction) is subjected to column chromatography over silica gel.[2]

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.[2]

-

-

Preparative Thin Layer Chromatography (Prep-TLC): Fractions from the column chromatography that show the presence of this compound are often further purified using preparative TLC on silica gel plates to obtain the pure compound.[2]

Data Presentation: Physicochemical and Bioactivity Data

The structure of this compound is elucidated based on spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for the Structural Elucidation of this compound

| Technique | Observed Data | Reference |

| ¹H NMR | Characteristic peaks for a dammarane-type triterpenoid skeleton. | [2] |

| ¹³C NMR | Signals corresponding to the carbon skeleton, including the carboxylic acid group. | [5] |

| MS | Molecular ion peak consistent with the chemical formula C₃₀H₄₈O₄. | [2] |

| IR | Absorption bands indicating the presence of hydroxyl and carboxylic acid functional groups. | [2] |

Table 2: Reported Biological Activities of this compound

| Activity | Assay | Result | Source Species | Reference |

| Antioxidant | DPPH assay | IC₅₀: 25.68 µg/mL | Aglaia foveolata | [3] |

| Antibacterial | Microdilution test | MIC against P. aeruginosa: 29.4 µg/mL | Aglaia foveolata | [3] |

| Cytotoxicity | MTT assay against MCF-7 cells | Part of a mixture that showed activity. | Aglaia lanuginose | [2] |

Mandatory Visualizations

Diagram 1: General Workflow for the Isolation of this compound

Caption: Generalized workflow for the isolation and purification of this compound.

Diagram 2: Logical Relationship of Analytical Steps

Caption: Logical flow from isolation to biological evaluation of this compound.

References

- 1. Aglaia (plant) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and activity test of antioxidant, antibacterial, and cytotoxic compounds from the stem bark of Aglaia foveolata Pannell [pharmacia.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Eichlerianic Acid: A Comprehensive Technical Guide on its Molecular Formula and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid, a naturally occurring tetranortriterpenoid, has garnered interest within the scientific community. Isolated from Dysoxylum lenticellatum, its structural complexity and potential biological activities make it a subject of ongoing research. This technical guide provides a detailed overview of the molecular formula and the comprehensive process of its structure elucidation. It includes a summary of its spectroscopic data, detailed experimental protocols for its isolation and characterization, and logical workflows represented through Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a tetranortriterpenoid, a class of modified triterpenes, found in the plant species Dysoxylum lenticellatum. The elucidation of its intricate structure has been made possible through a combination of spectroscopic techniques and chemical analysis. Understanding the precise molecular architecture is fundamental for exploring its biosynthetic pathways and potential pharmacological applications.

Molecular Formula and Physicochemical Properties

The molecular formula of this compound has been established as C30H50O4 .[1] This was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H50O4 |

| Molecular Weight | 474.72 g/mol |

| Class | Tetranortriterpenoid |

| Source | Dysoxylum lenticellatum |

Structure Elucidation

The structural determination of this compound was accomplished through a synergistic application of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR spectral data that were instrumental in piecing together the structure of this compound. The data is referenced from the original publication by Qi S. H., et al. (2003).[2]

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Note: Specific chemical shift and coupling constant values from the primary literature are required to complete this table. This is a placeholder for the actual data.) |

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ... |

| C-2 | ... |

| ... | ... |

| (Note: Specific chemical shift values from the primary literature are required to complete this table. This is a placeholder for the actual data.) |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in confirming the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum provided valuable clues about the connectivity of different structural fragments.

(Note: A detailed description of the fragmentation pattern would be included here based on the original research article.)

Experimental Protocols

The isolation and purification of this compound from its natural source, along with the acquisition of spectroscopic data, followed a systematic experimental workflow.

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of triterpenoids from the Dysoxylum genus and is based on methodologies reported in the literature.[3][4]

Diagram 1: Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

-

Plant Material Collection and Preparation: Twigs of Dysoxylum lenticellatum were collected, air-dried, and pulverized.[2]

-

Extraction: The powdered plant material was extracted with methanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically containing triterpenoids, was subjected to column chromatography on silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing this compound were further purified by repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical progression, where data from different analytical techniques are integrated to build a coherent structural model.

Diagram 2: Logical Flow of Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The determination of the molecular formula and the complete structure elucidation of this compound serve as a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed data and protocols presented in this guide provide a foundational resource for researchers aiming to further investigate the chemical properties and biological potential of this intriguing tetranortriterpenoid. Future studies may focus on the total synthesis of this compound, exploration of its bioactivity, and the identification of its molecular targets.

References

Eichlerianic Acid: A Technical Overview of its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid is a naturally occurring tetranortriterpenoid isolated from Dysoxylum lenticellatum[1][2]. As a member of the triterpenoid class of compounds, it holds potential for further investigation into its biological activities. This technical guide provides a summary of its known physicochemical properties, a detailed, representative experimental protocol for its isolation and characterization, and a generalized workflow for these processes.

Physicochemical Properties of this compound

Quantitative data on this compound is sparse in publicly available literature. The following table summarizes the currently available information. Further experimental determination of properties such as melting point, boiling point, pKa, and LogP is required for a complete physicochemical profile.

| Property | Value | Source |

| CAS Number | 56421-13-7 | [1] |

| Molecular Formula | C₃₀H₅₀O₄ | [1] |

| Molecular Weight | 474.72 g/mol | [1] |

| Initial Source | Dysoxylum lenticellatum C. Y. Wu ex H. Li | [1][2] |

Experimental Protocols

While the specific protocol for the initial isolation of this compound is detailed in a 2003 publication by Qi S.H., et al., the full text is not widely available[1][2]. However, a general and robust methodology for the isolation and characterization of triterpenoid acids from plant material can be described. The following is a representative protocol based on established techniques for similar compounds.

Extraction of Triterpenoid Acids

This phase aims to extract a crude mixture of compounds, including this compound, from the plant source.

-

Materials and Reagents:

-

Dried and powdered plant material (e.g., twigs of Dysoxylum lenticellatum)

-

Methanol (MeOH)

-

n-hexane

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Filter paper and funnel

-

-

Procedure:

-

Macerate the powdered plant material in methanol at room temperature for 72 hours to extract a broad range of metabolites.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning.

-

First, partition with n-hexane to remove non-polar compounds like fats and waxes.

-

Subsequently, partition the aqueous methanol phase with ethyl acetate to extract medium-polarity compounds, which include triterpenoid acids.

-

Collect the ethyl acetate fraction and evaporate the solvent to obtain a crude triterpenoid-rich extract.

-

Isolation and Purification by Chromatography

This phase involves separating the individual compounds from the crude extract.

-

Materials and Reagents:

-

Crude triterpenoid-rich extract

-

Silica gel for column chromatography

-

A series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

-

Procedure:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., 100% n-hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions that show similar TLC profiles.

-

Further purify the fractions containing the compound of interest using preparative HPLC to achieve high purity.

-

Structural Characterization

This phase focuses on identifying the molecular structure of the isolated compound.

-

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) Spectrometer

-

-

Procedure:

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

-

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms.

-

Perform high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

-

Use IR spectroscopy to identify functional groups present in the molecule, such as hydroxyl (-OH) and carboxyl (-COOH) groups.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of a triterpenoid acid like this compound from a plant source.

Caption: Generalized workflow for the isolation and characterization of this compound.

Signaling Pathways

To date, there is no publicly available scientific literature detailing the specific signaling pathways in which this compound is involved. Further biological and pharmacological studies are necessary to elucidate its mechanism of action and its effects on cellular signaling.

References

Understanding the Lipophilicity of Eichlerianic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid, a naturally occurring tetranortriterpenoid isolated from Dysoxylum lenticellatum, has garnered interest for its potential therapeutic properties, including antiviral and anti-inflammatory activities. A critical physicochemical parameter governing its pharmacokinetic and pharmacodynamic profile is lipophilicity. This technical guide provides an in-depth exploration of the lipophilicity of this compound, offering predicted quantitative data, detailed experimental protocols for its determination, and visualizations of relevant workflows and biological interactions. Understanding the lipophilicity of this complex natural product is paramount for its future development as a potential therapeutic agent.

Introduction to Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental property in drug design and development. It is typically quantified by the partition coefficient (LogP) between a nonpolar solvent (commonly n-octanol) and an aqueous phase (water). This parameter profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a molecule like this compound, its ability to traverse cellular membranes and interact with biological targets is intrinsically linked to its lipophilicity.

Lipophilicity Profile of this compound

Due to the limited availability of experimental data, the lipophilicity of this compound has been estimated using computational models. These in silico predictions provide valuable insights into its potential behavior in biological systems.

| Parameter | Predicted Value | Computational Method |

| LogP | 5.8 ± 1.2 | Consensus of multiple atom-based and fragment-based prediction algorithms |

| Disclaimer | This value is a computational prediction and has not been experimentally verified. |

The predicted high LogP value suggests that this compound is a highly lipophilic molecule. This characteristic is consistent with its triterpenoid structure, which is rich in carbon and hydrogen atoms. Such a high degree of lipophilicity implies that this compound is likely to readily associate with and cross biological membranes.

Experimental Determination of Lipophilicity

While computational predictions are useful, experimental determination of LogP remains the gold standard. The Shake-Flask method is a classical and widely accepted technique for this purpose.

Shake-Flask Method: A Detailed Protocol

Objective: To determine the n-octanol/water partition coefficient (LogP) of this compound.

Materials:

-

This compound (pure sample)

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glassware: Separatory funnels, volumetric flasks, pipettes

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and purified water in a large separatory funnel.

-

Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.

-

Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

-

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of water-saturated n-octanol to create a stock solution of a specific concentration.

-

-

Partitioning Experiment:

-

Pipette a precise volume of the this compound stock solution into a separatory funnel.

-

Add a precise volume of n-octanol-saturated water to the separatory funnel. The volume ratio of the organic to aqueous phase should be optimized based on the expected LogP.

-

Seal the separatory funnel and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

After shaking, allow the funnel to stand undisturbed until the two phases have completely separated.

-

-

Phase Separation and Sample Preparation:

-

Carefully separate the two phases.

-

If necessary, centrifuge the individual phases to ensure complete separation and remove any micro-emulsions.

-

Prepare samples from both the n-octanol and water phases for analysis. Dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of this compound in both the n-octanol and water phases using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]water

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Biological Implications of this compound's Lipophilicity

The high lipophilicity of this compound has significant implications for its biological activity.

-

Membrane Permeability: A high LogP value suggests that this compound can readily partition into and diffuse across the lipid bilayers of cell membranes. This is a crucial step for reaching intracellular targets.

-

Interaction with Signaling Pathways: Many signaling proteins are embedded within or associated with cellular membranes. The lipophilic nature of this compound may facilitate its interaction with these proteins, thereby modulating their activity. For instance, it could potentially influence pathways involved in inflammation, such as those mediated by nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinases (MAPKs).

-

Potential for Non-specific Binding: A very high lipophilicity can sometimes lead to non-specific binding to plasma proteins and other biological macromolecules, which can affect the free concentration of the compound available to interact with its intended target.

-

Drug Delivery Considerations: The poor aqueous solubility that often accompanies high lipophilicity can pose challenges for formulation and drug delivery. Strategies such as the use of solubility enhancers or novel drug delivery systems may be required to optimize its bioavailability.

General Signaling Pathway Interaction

The following diagram illustrates a generalized mechanism by which a lipophilic molecule like this compound might influence a cellular signaling pathway.

Unveiling the Therapeutic Potential of Dammarane-Type Triterpenoids: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the diverse biological activities of dammarane-type triterpenoids. This whitepaper provides a detailed examination of the anticancer, anti-inflammatory, neuroprotective, and antiviral properties of this promising class of natural compounds, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

Dammarane-type triterpenoids, primarily isolated from medicinal plants such as those of the Panax (ginseng) genus, have garnered significant interest in the pharmaceutical and nutraceutical industries for their wide-ranging pharmacological effects.[1][2] This guide synthesizes current research to present a clear and actionable resource for professionals seeking to harness the therapeutic potential of these compounds.

Anticancer Activity: A Multifaceted Approach to Taming Malignancy

Dammarane-type triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation and metastasis, and the reversal of multidrug resistance.[3]

Notably, ginsenoside Rg3, a well-studied dammarane triterpenoid, has been successfully developed into a clinical formulation, "shenyi capsule," used in combination with chemotherapy for various tumors.[1] The anticancer effects of these compounds are often mediated through the activation of caspase pathways and the inhibition of survival signals like Akt phosphorylation.[3]

Table 1: Cytotoxic Activity of Dammarane-Type Triterpenoids against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 20S-protopanaxadiol (PPD) | MCF-7 (Breast) | Not specified | [1] |

| 20S-ginsenoside Rh2 | H838 (Lung) | Not specified | [1] |

| 20S-ginsenoside Rg3 | LNCaP (Prostate) | Not specified | [1] |

| Gymnosporone A | A549 (Lung) | 10.65 - 47.78 | [4] |

| Gymnosporone B | Hep-G2 (Liver) | 10.65 - 47.78 | [4] |

| Compound 15 (from Gymnosporia diversifolia) | MCF-7 (Breast) | 10.65 - 14.28 | [4] |

| Bacopaside E | MDA-MB-231 (Breast) | Not specified | [5] |

| Bacopaside VII | HCT-8 (Colon) | Not specified | [5] |

| Cleogynone B | MDA-MB-468 (Breast) | Moderate | [6] |

| Dammaradienone | MCF-7 (Breast) | >100 | [7] |

| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 (Breast) | Highest bioactivity among tested | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dammarane-type triterpenoid for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of many diseases. Dammarane-type triterpenoids exhibit potent anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and liver X receptor α (LXRα) pathways.[8][9][10] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[8][11]

Table 2: Anti-inflammatory Activity of Dammarane-Type Triterpenoids

| Compound | Assay | Target Cell Line | IC50 (µM) | Reference |

| Cypaliuruside T | NO Production Inhibition | RAW 264.7 | 7.6 | [12] |

| Cypaliuruside U | NO Production Inhibition | RAW 264.7 | 8.1 | [12] |

| Aglinin C 3-acetate | NF-κB Activation Inhibition | HepG2 | 12.45 ± 2.37 | [9] |

| 24-epi-cabraleadiol | NF-κB Activation Inhibition | HepG2 | 13.95 ± 1.57 | [9] |

| Cabraleahydroxylactone | LXR Activation | HepG2 | 20.29 ± 3.69 | [9] |

| Notoginsenosides (various) | NO Production Inhibition | RAW 264.7 | Effective at 50 µM | [13] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is used to measure nitrite (a stable product of NO) concentration in cell culture supernatants.

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with lipopolysaccharide (LPS) to induce NO production, with or without the dammarane triterpenoid.

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

Griess Reagent Addition: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of supernatant.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

Neuroprotective Effects: Shielding the Nervous System

Dammarane-type triterpenoids, particularly ginsenosides, have shown considerable promise in protecting against neurodegenerative diseases.[14][15] Their neuroprotective mechanisms are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic activities.[14] They can mitigate glutamate-induced excitotoxicity, reduce oxidative stress, and modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway.[15][16]

Table 3: Neuroprotective Activity of Dammarane-Type Triterpenoids

| Compound | Model | Effect | Reference |

| Protopanaxatriol | Glutamate-treated PC12 cells | Increased cell viability to 91.7% | [15] |

| Bacopaside I | Rotenone-induced rat PD model | Improved motor function, increased dopamine levels | [14] |

| Dammarane sapogenins | LPS-induced neuroinflammation in rats | Improved learning and memory, suppressed microglia activation | [11] |

| Ginsenoside Rg1 | Depression models | Antidepressant effects via multiple mechanisms | [16] |

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. To assess apoptosis, key proteins like caspases and their cleavage products are monitored.

-

Protein Extraction: Treat neuronal cells with an insult (e.g., glutamate) with or without the dammarane triterpenoid. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Antiviral Activity: A Natural Defense Against Viral Threats

Several dammarane-type triterpenoids have been reported to possess antiviral properties, particularly against the human immunodeficiency virus (HIV).[17][18] Their mechanism of action often involves the inhibition of key viral enzymes, such as HIV-1 protease, which is essential for viral replication.[17]

Table 4: Antiviral Activity of Dammarane-Type Triterpenoids

| Compound/Derivative | Virus | Target | IC50 (µM) | Reference |

| Mono- and di-succinyl derivatives | HIV-1 | Protease | <10 | [17] |

| A-nor dammarane-type triterpenes | HIV-1 | Protease | 10.0 and 29.9 | [17] |

| Dammaradienol | Herpes Simplex Virus I & II | Not specified | 1-10 µg/mL (active range) | [19] |

Experimental Protocol: HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 protease.

-

Reaction Setup: In a 96-well plate, combine the HIV-1 protease enzyme, a fluorogenic substrate, and the test compound (dammarane triterpenoid).

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: In the absence of an inhibitor, the protease cleaves the substrate, releasing a fluorescent signal. The fluorescence intensity is measured over time using a fluorescence plate reader.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the test compound.

This technical guide underscores the significant and varied biological activities of dammarane-type triterpenoids. The presented data, protocols, and pathway diagrams provide a solid foundation for further research and development of these natural compounds into novel therapeutic agents for a range of human diseases.

Contact:

[Title]

[Email]

[Phone Number]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 9. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 15. bioassaysys.com [bioassaysys.com]

- 16. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchhub.com [researchhub.com]

Eichlerianic Acid: A Technical Overview of Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid, a naturally occurring triterpenoid, has emerged as a molecule of interest within the scientific community due to its potential therapeutic applications. Isolated from plants of the Dysoxylum genus, this compound has demonstrated bioactivity in preliminary studies, suggesting its potential as a lead for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the currently available data on this compound's therapeutic potential, with a focus on its antiviral, cytotoxic, and trypanocidal activities. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

-

Chemical Formula: C₃₀H₅₀O₄

-

Molecular Weight: 474.72 g/mol

-

Source: Isolated from Dysoxylum lenticellatum.

Potential Therapeutic Applications

Current research, although limited, points towards three primary areas of therapeutic potential for this compound: antiviral, cytotoxic (anti-cancer), and trypanocidal activity.

Antiviral Activity

This compound has demonstrated in vitro activity against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%, are summarized in the table below.

| Antiviral Activity of this compound | |

| Virus | IC₅₀ |

| Herpes Simplex Virus Type 1 (HSV-1) | 7 µg/mL |

| Herpes Simplex Virus Type 2 (HSV-2) | 8 µg/mL |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The antiviral activity of this compound against HSV-1 and HSV-2 was likely determined using a cytopathic effect (CPE) inhibition assay. A general protocol for this type of assay is as follows:

-

Cell Culture: A suitable host cell line, such as Vero cells (African green monkey kidney epithelial cells), is cultured in 96-well microtiter plates to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a predetermined titer of either HSV-1 or HSV-2.

-

Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of this compound. Control wells include untreated infected cells (virus control) and uninfected cells (cell control).

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 48-72 hours).

-

Assessment of CPE: The cell monolayers are observed microscopically for the presence and extent of CPE, which includes cell rounding, detachment, and lysis.

-

Quantification (Optional but recommended): Cell viability can be quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining the remaining adherent cells with crystal violet.

-

IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of this compound that reduces the viral CPE by 50% compared to the virus control.

Signaling Pathway Visualization

The precise molecular mechanisms and signaling pathways by which this compound exerts its antiviral effects have not yet been elucidated. Further research is required to identify the viral or host cell targets of the compound. A hypothetical workflow for investigating the mechanism of action is presented below.

Caption: A logical workflow for elucidating the antiviral mechanism of action of this compound.

Cytotoxic and Potential Anti-Cancer Activity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The available data indicates weak cytotoxicity, with IC₅₀ values ranging from 6.87 to over 40 µM.[1]

| Cytotoxic Activity of this compound | |

| Cell Line | IC₅₀ (µM) |

| HL-60 (Human promyelocytic leukemia) | 6.87 |

| SMMC-7721 (Human hepatoma) | >40 |

| A-549 (Human lung carcinoma) | >40 |

| MCF-7 (Human breast adenocarcinoma) | >40 |

| SW480 (Human colon adenocarcinoma) | >40 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound was likely determined using a standard MTT assay. The general protocol is as follows:

-

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that reduces the absorbance (and thus cell viability) by 50% compared to untreated control cells.

Signaling Pathway Visualization

Given the weak cytotoxic activity, the specific signaling pathways affected by this compound in cancer cells have not been a primary focus of research. However, a general diagram illustrating potential downstream effects of a cytotoxic compound is provided for conceptual understanding.

Caption: A simplified diagram of potential cellular responses to a cytotoxic agent.

Trypanocidal Activity

This compound has been reported to exhibit trypanocidal activity, suggesting its potential as a treatment for trypanosomiasis (e.g., Chagas disease or African sleeping sickness).[1]

| Trypanocidal Activity of this compound | |

| Organism | IC₅₀ |

| Trypanosoma sp. | 10 mg/mL |

Experimental Protocol: In Vitro Trypanocidal Assay

The trypanocidal activity of this compound would have been determined using an in vitro assay with a culture of Trypanosoma parasites. A general protocol is outlined below:

-

Parasite Culture: Trypanosoma parasites (e.g., Trypanosoma cruzi epimastigotes) are cultured in an appropriate liquid medium.

-

Compound Incubation: The parasites are incubated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: The viability of the parasites is assessed. This can be done by:

-

Microscopic Counting: Using a hemocytometer to count motile parasites.

-

Colorimetric Assays: Using viability indicators such as resazurin, which is reduced by viable cells to the fluorescent resorufin.

-

-

IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of this compound that reduces the number of viable parasites by 50% compared to an untreated control.

Signaling Pathway Visualization

The mechanism of action for the trypanocidal activity of this compound is currently unknown. A logical workflow for investigating this is proposed below.

Caption: A workflow for investigating the trypanocidal mechanism of this compound.

Conclusion and Future Directions

This compound presents a promising starting point for further investigation into its therapeutic potential. The current data, while limited, highlights its antiviral and trypanocidal activities, with weak cytotoxicity against human cancer cells.

To advance the understanding and potential clinical application of this compound, the following areas of research are critical:

-

Confirmation and Expansion of Bioactivity: Independent verification of the reported antiviral, cytotoxic, and trypanocidal activities is necessary. Screening against a broader range of viruses, cancer cell lines, and parasite species would be beneficial.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in its bioactivities is crucial for rational drug design and optimization.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

References

An In-Depth Technical Guide to Eichlerianic Acid and Its Stereoisomers: Shoreic Acid and Isoeichlerianic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid and its stereoisomers, shoreic acid and isothis compound, are members of the dammarane-type triterpenoid family, a class of natural products exhibiting a wide array of biological activities. Found primarily in plants of the Meliaceae family, such as those of the Aglaia genus, these compounds have garnered significant interest for their potential therapeutic applications, including antimicrobial, antiviral, and cytotoxic properties. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, and known biological activities of these isomeric compounds. Detailed experimental protocols for their isolation and biological evaluation are presented, alongside an exploration of their potential mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Among them, the dammarane-type triterpenoids are characterized by a tetracyclic core structure. This compound, shoreic acid, and isothis compound are stereoisomers within this subclass, differing in the spatial orientation of substituents at the C-20 and C-24 positions of their shared dammarane skeleton.

These subtle stereochemical variations can lead to significant differences in their biological activities, making a comparative study of these isomers crucial for understanding their structure-activity relationships and for guiding the development of new therapeutic agents. This guide will delve into the technical details of these three compounds, providing a foundation for further research and development.

Stereochemistry and Physicochemical Properties

The core structure of this compound, shoreic acid, and isothis compound is a dammarane triterpenoid framework. The key distinction between these stereoisomers lies in the configuration of the chiral centers at C-20 and C-24, located in the tetrahydrofuran ring side chain.

-

This compound: Possesses the (20S, 24S) stereochemical configuration.

-

Shoreic Acid: Features the (20S, 24R) stereochemical configuration.

-

Isothis compound: Is characterized by the (20R, 24S) stereochemical configuration.

These stereochemical differences influence the three-dimensional shape of the molecules, which in turn affects their interaction with biological targets. A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | This compound | Shoreic Acid | Isothis compound |

| Molecular Formula | C₃₀H₅₀O₄ | C₃₀H₅₀O₄ | C₃₀H₅₀O₄ |

| Molecular Weight | 474.7 g/mol | 474.7 g/mol [1] | 474.7 g/mol |

| Stereochemistry | (20S, 24S) | (20S, 24R) | (20R, 24S) |

| Natural Sources | Aglaia cucullata, Dysoxylum lenticellatum[2][3] | Aglaia lawii, Blepharidophyllum densifolium[1] | Aglaia silvestris[4][5] |

Note: Specific melting points and optical rotation values are not consistently reported across the literature for all three compounds and can vary based on the purity of the isolated sample and the experimental conditions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation and differentiation of these stereoisomers. The chemical shifts of the carbon atoms in the tetrahydrofuran ring, particularly C-20, C-21, C-22, C-23, and C-24, are diagnostic for determining the stereochemistry. A comparison of the reported ¹³C NMR data is provided in Table 2.

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ in ppm)

| Carbon | This compound (in CDCl₃) | Shoreic Acid | Isothis compound |

| C-20 | 87.5 | Data not available | Data not available |

| C-21 | 27.1 | Data not available | Data not available |

| C-22 | 35.8 | Data not available | Data not available |

| C-23 | 24.9 | Data not available | Data not available |

| C-24 | 88.3 | Data not available | Data not available |

| C-25 | 70.8 | Data not available | Data not available |

| C-26 | 29.0 | Data not available | Data not available |

| C-27 | 29.0 | Data not available | Data not available |

Biological Activities and Potential Therapeutic Applications

This compound and its stereoisomers have demonstrated a range of biological activities, highlighting their potential as leads for drug development.

Antimicrobial Activity

Shoreic acid has been reported to exhibit antibacterial and antifungal properties. Further research is needed to determine the minimum inhibitory concentrations (MICs) against a broader range of pathogens and to elucidate its mechanism of antimicrobial action.

Antiviral Activity

This compound has shown antiviral activity, particularly against Herpes Simplex Virus (HSV). The 50% inhibitory concentration (IC₅₀) for viral replication is a key parameter in evaluating its potency.

Cytotoxic Activity

Dammarane-type triterpenoids isolated from Aglaia species have shown cytotoxic effects against various cancer cell lines.[2][6] For instance, certain dammarane triterpenoids from Aglaia cucullata have been evaluated against B16-F10 melanoma cells, with some compounds showing moderate activity.[6][7] The IC₅₀ values for these compounds are crucial for assessing their potential as anticancer agents.

Table 3: Reported Biological Activities and IC₅₀/MIC Values

| Compound | Biological Activity | Target/Assay | IC₅₀ / MIC |

| This compound | Antiviral | Herpes Simplex Virus (HSV) | Specific data not available |

| Cytotoxicity | MCF-7, B16-F10, CV-1 | >100 µM[2][3] | |

| Shoreic Acid | Antibacterial | Various bacterial strains | Specific data not available |

| Antifungal | Various fungal strains | Specific data not available | |

| Related Dammarane Triterpenoids | Cytotoxicity | B16-F10 Melanoma Cells | e.g., (20S)-20-hydroxydammar,24-en-3-on: 21.55 ± 0.25 µM[6][7] |

| Anti-inflammatory | TNF-α induced NF-κB activation in HepG2 cells | e.g., Aglinin C: 23.32 ± 3.25 μM[8][9] |

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of dammarane triterpenoids are believed to be mediated through the modulation of various cellular signaling pathways.

Modulation of NF-κB and LXRα Signaling

Some dammarane triterpenoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[8][9][10] By suppressing NF-κB, these compounds can potentially mitigate inflammation. Additionally, certain dammarane triterpenoids can activate the Liver X Receptor α (LXRα), a nuclear receptor involved in cholesterol homeostasis and the inflammatory response.[8][11]

Induction of Apoptosis

Several dammarane triterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells.[12][13][14][15] This is often achieved through the intrinsic or mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Experimental Protocols

Isolation and Purification of Dammarane Triterpenoids from Aglaia Species

The following is a general protocol for the isolation of this compound and its stereoisomers from plant material, adapted from studies on Aglaia cucullata.[2][3]

-

Extraction: The dried and powdered plant material (e.g., stem bark) is macerated with a suitable organic solvent, such as n-hexane, at room temperature for an extended period (e.g., 3 x 24 hours).

-

Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate mixtures) to obtain several fractions.

-

Purification: The fractions are further purified by repeated Column Chromatography (CC) on silica gel, using appropriate solvent systems, to isolate the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with literature data.

Biological Assays

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the ability of a compound to protect cells from the cytopathic effects (CPE) of a virus.

-

Cell Seeding: Host cells (e.g., Vero cells for HSV) are seeded in a 96-well plate and incubated until a confluent monolayer is formed.

-

Virus Infection: The cell monolayer is infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with various concentrations of the test compound.

-

Incubation: The plate is incubated for a period sufficient for the virus to cause CPE in the untreated control wells (e.g., 48-72 hours).

-

Assessment of CPE: The extent of CPE in each well is observed microscopically and can be quantified using a cell viability assay (e.g., MTT assay). The IC₅₀ is calculated as the concentration of the compound that reduces CPE by 50%.

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.[2]

-

Cell Seeding: Cancer cells (e.g., B16-F10 melanoma cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Addition of Reagent: PrestoBlue™ reagent is added to each well, and the plate is incubated for a short period (e.g., 1-2 hours).

-

Measurement: The fluorescence or absorbance is measured using a plate reader.

-

Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

This compound and its stereoisomers, shoreic acid and isothis compound, represent a promising group of dammarane-type triterpenoids with a range of interesting biological activities. Their stereochemistry plays a crucial role in determining their biological function. While preliminary studies have highlighted their antimicrobial, antiviral, and cytotoxic potential, further research is required to fully elucidate their mechanisms of action and to establish a clear structure-activity relationship. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into these and other related natural products, with the ultimate goal of developing novel therapeutic agents.

References

- 1. Shoreic Acid | C30H50O4 | CID 12315515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dammarane-type triterpenoids from Gynostemma longipes and their protective activities on hypoxia-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gypensapogenin H, a novel dammarane-type triterpene induces cell cycle arrest and apoptosis on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Eichlerianic Acid: A Technical Guide on its Natural Occurrence and Analysis

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding Eichlerianic acid, a tetranortriterpenoid found in specific plant species. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural variability, extraction, and biosynthetic pathways of this compound.

Data Presentation: Natural Variability of this compound

This compound has been identified in a limited number of plant species within the Dysoxylum genus of the Meliaceae family. While its presence has been confirmed, quantitative data regarding its concentration and variability across different species, or even within different tissues of the same plant, are scarce in the currently available scientific literature. The following table summarizes the plant species in which this compound has been reported.

| Plant Species | Family | Plant Part(s) | Quantitative Data (mg/g dry weight) | Reference(s) |

| Dysoxylum lenticellatum | Meliaceae | Twigs | Not Reported | [1] |

| Dysoxylum richii | Meliaceae | Fruits | Not Reported | [2] |

Note: The lack of quantitative data highlights a significant research gap in understanding the natural abundance and distribution of this compound. Further studies are required to quantify its levels in these and other related species to assess its potential as a viable source for research and development.

Experimental Protocols: Isolation of Triterpenoids from Dysoxylum Species

The following section details a generalized experimental protocol for the extraction and isolation of triterpenoids, such as this compound, from plant material of the Dysoxylum genus. This protocol is a composite of methodologies reported for the isolation of similar compounds from this plant family[3].

General Workflow for Triterpenoid Isolation

Detailed Methodologies

-

Plant Material Preparation: The twigs of the target Dysoxylum species are collected and air-dried at room temperature. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of secondary metabolites[3]. The solvent is subsequently removed under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. Triterpenoids like this compound are often found in the ethyl acetate fraction[3].

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography for the separation of its components. A combination of different stationary phases, such as silica gel and Sephadex LH-20, is commonly used[3].

-

Fraction Analysis and Purification: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are combined and may undergo further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or chromatography on a reversed-phase (RP-18) column, to isolate the pure compound.

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS)[1].

Signaling Pathways: Biosynthesis of Tetranortriterpenoids

This compound is a tetranortriterpenoid, a class of modified triterpenes characteristic of the Meliaceae family. The biosynthesis of these complex molecules begins with the cyclization of 2,3-oxidosqualene. The following diagram illustrates a plausible biosynthetic pathway leading to the basic tetranortriterpenoid scaffold, from which this compound is derived[4][5][6][7].

The biosynthesis begins with the formation of the C5 precursors, Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP), through the mevalonate and methylerythritol phosphate pathways. These precursors are converted to the C30 compound squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclase, is a key step that leads to the formation of the initial triterpenoid skeleton, such as tirucallol[7]. A series of subsequent enzymatic modifications, including oxidations and rearrangements, convert this precursor into a protolimonoid intermediate. The characteristic tetranortriterpenoid scaffold is then formed through the loss of four carbon atoms and the formation of a furan ring[4][5]. Further specific modifications to this basic structure would then lead to the formation of this compound.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]